molecular formula C13H7BrF3N3O B12385209 Brca2-rad51-IN-1

Brca2-rad51-IN-1

Cat. No.: B12385209
M. Wt: 358.11 g/mol
InChI Key: MYALXKFAMHOEOD-UHFFFAOYSA-N
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Description

Brca2-rad51-IN-1 is a small molecule inhibitor that targets the interaction between the breast cancer type 2 susceptibility protein and the RAD51 recombinase. This interaction is crucial for the repair of DNA double-strand breaks through homologous recombination. By inhibiting this interaction, this compound can potentiate DNA damage-induced cell death, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Brca2-rad51-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves the use of N-acylhydrazone-based dynamic combinatorial chemistry to identify potential inhibitors of the RAD51-BRCA2 interaction . The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300, Tween 80, and double-distilled water .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to monitor the production process.

Chemical Reactions Analysis

Types of Reactions: Brca2-rad51-IN-1 primarily undergoes substitution reactions, where it interacts with specific binding sites on the RAD51 protein, displacing the natural binding partner, BRCA2 . This interaction is crucial for its inhibitory effect on the RAD51-BRCA2 protein-protein interaction.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include N-acylhydrazones, dimethyl sulfoxide, polyethylene glycol 300, and Tween 80 . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and activity of the final product.

Major Products Formed: The major product formed from the synthesis of this compound is the active inhibitor compound itself, which can then be used in various scientific research applications.

Properties

Molecular Formula

C13H7BrF3N3O

Molecular Weight

358.11 g/mol

IUPAC Name

5-(3-bromophenyl)-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C13H7BrF3N3O/c14-8-3-1-2-7(4-8)9-5-12(21)20-11(18-9)6-10(19-20)13(15,16)17/h1-6,19H

InChI Key

MYALXKFAMHOEOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=O)N3C(=N2)C=C(N3)C(F)(F)F

Origin of Product

United States

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